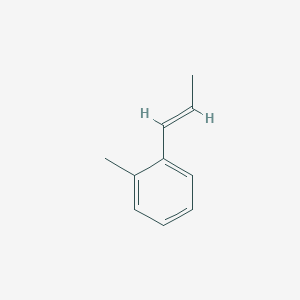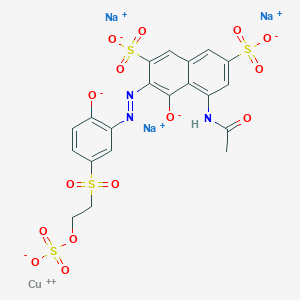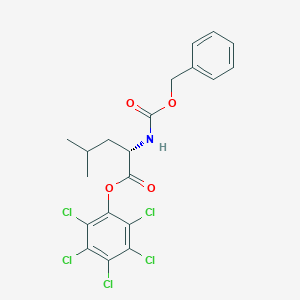
(2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate, also known as PCMPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PCMPA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate is not well understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has also been shown to inhibit the activity of various receptors, including the NMDA receptor, which is involved in learning and memory.
Efectos Bioquímicos Y Fisiológicos
(2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the inhibition of NMDA receptor activity, and the induction of apoptosis in cancer cells. (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other harmful agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate is its potential toxicity, which can pose a risk to researchers and lab animals.
Direcciones Futuras
There are many potential future directions for research on (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate, including the development of new synthetic methods for its production, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its potential as a pesticide and environmental remediation agent. Additionally, further studies are needed to better understand the mechanism of action of (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate and its effects on various biochemical and physiological processes.
Métodos De Síntesis
(2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate can be synthesized using a variety of methods, including the reaction of pentachlorophenol with (S)-4-methyl-2-aminopentanoic acid, followed by the reaction of the resulting product with phenyl chloroformate. The yield of (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate can be improved by using a solvent such as dimethylformamide.
Aplicaciones Científicas De Investigación
(2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and environmental science. (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has been used as a reagent in the synthesis of various compounds, including peptides and amino acid derivatives. In medicinal chemistry, (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In environmental science, (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has been studied for its potential use as a pesticide and as a means of controlling the spread of invasive species.
Propiedades
Número CAS |
13758-71-9 |
|---|---|
Nombre del producto |
(2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
Fórmula molecular |
C20H18Cl5NO4 |
Peso molecular |
513.6 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C20H18Cl5NO4/c1-10(2)8-12(26-20(28)29-9-11-6-4-3-5-7-11)19(27)30-18-16(24)14(22)13(21)15(23)17(18)25/h3-7,10,12H,8-9H2,1-2H3,(H,26,28)/t12-/m0/s1 |
Clave InChI |
DUVOGIPTFGZNRR-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
SMILES |
CC(C)CC(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)CC(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
Sinónimos |
N-[(Benzyloxy)carbonyl]-L-leucine pentachlorophenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



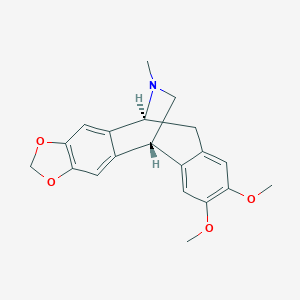
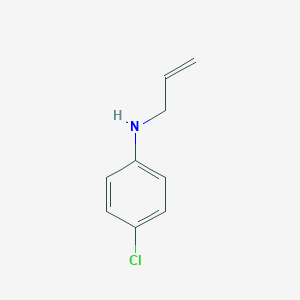

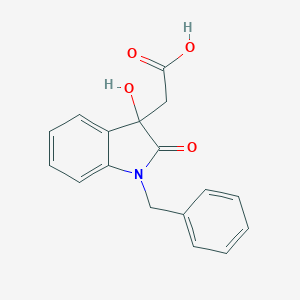
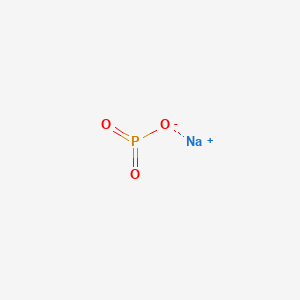
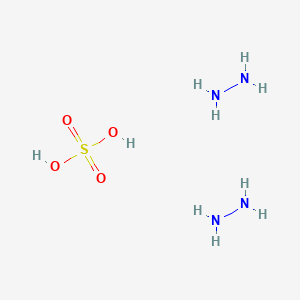
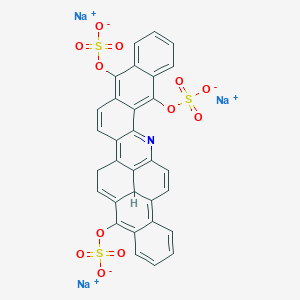
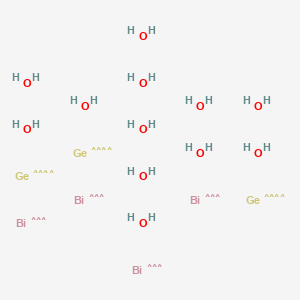
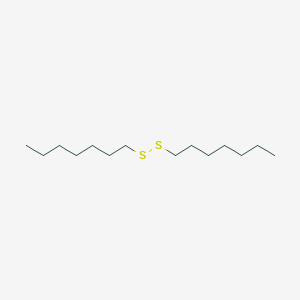
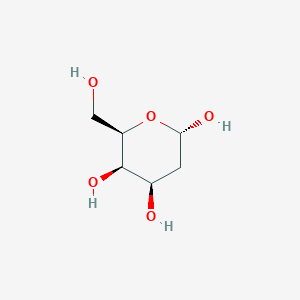
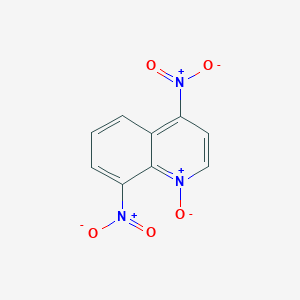
![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)
